2,2,2-Triphenylacetophenone
2,2,2-Triphenylacetophenone
Asymmetric reduction of 2,2,2-triphenylacetophenone using with potassium 9-O-(1,2: 5, 6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo [3.3.1] nonane (chiral reducing agent) has been reported. Dehydrative cyclization of 2,2,2-triphenylacetophenone has been reported.
Brand Name:
Vulcanchem
CAS No.:
466-37-5
VCID:
VC20826326
InChI:
InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
SMILES:
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C26H20O
Molecular Weight:
348.4 g/mol
2,2,2-Triphenylacetophenone
CAS No.: 466-37-5
Cat. No.: VC20826326
Molecular Formula: C26H20O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Asymmetric reduction of 2,2,2-triphenylacetophenone using with potassium 9-O-(1,2: 5, 6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo [3.3.1] nonane (chiral reducing agent) has been reported. Dehydrative cyclization of 2,2,2-triphenylacetophenone has been reported. |
|---|---|
| CAS No. | 466-37-5 |
| Molecular Formula | C26H20O |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1,2,2,2-tetraphenylethanone |
| Standard InChI | InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
| Standard InChI Key | CFBBKHROQRFCNZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
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